molecular formula C10H15FN2O2S B8320119 4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide

4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide

Cat. No.: B8320119
M. Wt: 246.30 g/mol
InChI Key: PVBYACKGCCWXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide is a useful research compound. Its molecular formula is C10H15FN2O2S and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15FN2O2S

Molecular Weight

246.30 g/mol

IUPAC Name

4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C10H15FN2O2S/c1-12-7-8-13(2)16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3

InChI Key

PVBYACKGCCWXPL-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzenesulphonyl chloride (6.0 g) in chloroform (30 ml) was added dropwise to a well-stirred solution of N,N'-dimethyl-ethylenediamine (25 g) in chloroform (300 ml) at room temperature. After 2 hours the chloroform solution was vigorously shaken with aqueous sodium carbonate solution, separated, dried (MgSO4) and evaporated under reduced pressure to give an oil. The oil was treated with chloroform (60 ml) and water (100 ml). The two solvents were mixed thoroughly and were then separated. The chloroform layer was dried (MgSO4) and evaporated under reduced pressure to give an oil. Final traces of N,N'-dimethyl-ethylenediamine were removed by heating the oil under low vacuum to give 4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.